N-1 Isopropyl vs. Methyl Substitution: Impact on Lipophilicity and Predicted Volume of Distribution for Downstream ATM Inhibitors
In the AstraZeneca ATM inhibitor program, replacement of the N-1 methyl group with an isopropyl moiety in the imidazoquinolinone scaffold was a key structural transition between early lead compound 7 and the optimized clinical candidate AZD0156 (compound 64). While the N-1 isopropyl compound itself (this product) serves as an intermediate, the downstream 8-aryl coupled products bearing N-1 isopropyl demonstrate a calculated log D7.4 of approximately 2.8–3.2, compared to approximately 2.0–2.5 for corresponding N-1 methyl analogs [1]. This increase in lipophilicity directly translates into an expanded volume of distribution (Vss) in preclinical species, a parameter explicitly targeted to extend predicted human half-life and reduce the clinically efficacious dose below 50 mg [1]. The N-1 isopropyl intermediate therefore enables access to a lipophilicity range that N-1 methyl intermediates cannot reach without introducing additional structural complexity.
| Evidence Dimension | Calculated log D7.4 of downstream 8-aryl coupled products |
|---|---|
| Target Compound Data | Calculated log D7.4: ~2.8–3.2 (for products derived from N-1 isopropyl intermediate) |
| Comparator Or Baseline | N-1 methyl analogs: calculated log D7.4: ~2.0–2.5 |
| Quantified Difference | Δ log D7.4 ≈ +0.6–0.8 log units (approximately 4–6× increase in distribution coefficient) |
| Conditions | Calculated log D7.4; downstream products based on imidazo[4,5-c]quinolin-2-one scaffold with 8-heteroaryl substitution as described in AZD0156 discovery program |
Why This Matters
Procurement of the N-1 isopropyl intermediate enables synthesis of compound libraries with systematically higher lipophilicity and volume of distribution, a key parameter for achieving low predicted clinical dose (<50 mg) in ATM-targeted oncology programs.
- [1] Pike, K.G., et al. The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156. J. Med. Chem. 2018, 61, 3823–3841. View Source
